molecular formula C13H17N7O2 B2554409 N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903514-78-2

N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2554409
CAS RN: 1903514-78-2
M. Wt: 303.326
InChI Key: IRXUNSNUHAGNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . These compounds are known for their diverse biological activities and are used in medicinal chemistry for the development of new therapeutic agents .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of primary amines, carboxylic acids, and other organic compounds . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring. The exact structure can vary depending on the substituents attached to the ring .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, depending on their structure and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely, depending on their structure. Some general properties include thermal stability and acceptable densities .

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including the compound , have been investigated for their anticancer potential . These derivatives were tested against human cancer cell lines (MCF-7, Hela, and A549) using MTT assays. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity against the Hela cell line, with IC50 values below 12 μM. Additionally, these compounds exhibited selectivity against cancerous cells while sparing normal cells.

Antifungal and Anti-Oomycete Activities

In another study, 1,2,4-triazole derivatives containing carboxamide fragments were designed and synthesized. These derivatives were evaluated for their antifungal and anti-oomycete activities against various phytopathogenic fungi . While the specific compound was not directly studied in this context, its structural features align with the active pharmaceutical scaffolds associated with antifungal agents.

Enzyme Inhibition and Drug Design

Molecular docking studies have been conducted to understand the binding modes of 1,2,4-triazole derivatives in the active site of aromatase enzyme . This suggests a potential role in enzyme inhibition and drug design. Investigating its interactions with other enzymes could reveal additional therapeutic targets.

Mechanism of Action

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can vary widely, depending on their structure. Some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities, which means they could be harmful if not handled properly .

Future Directions

The development of new 1,2,4-triazole derivatives with improved properties is an active area of research. These compounds could be used as a structural optimization platform for the design and development of more selective and potent therapeutic agents .

properties

IUPAC Name

6-morpholin-4-yl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7O2/c21-13(15-1-2-20-10-14-8-18-20)11-7-12(17-9-16-11)19-3-5-22-6-4-19/h7-10H,1-6H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXUNSNUHAGNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.